molecular formula C27H34N4O4S B1684046 VRT-325 CAS No. 815592-21-3

VRT-325

Cat. No.: B1684046
CAS No.: 815592-21-3
M. Wt: 510.6 g/mol
InChI Key: FJNFVCAHHFNREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VRT-325 is a novel small molecule discovered through the screening of a compound library. It is designed to address the genetic defect in cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This compound promotes the efflux of ΔF508-CFTR from the endoplasmic reticulum and restores chloride transport levels in epithelial cells derived from cystic fibrosis bronchi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VRT-325 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of quinazoline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such compounds are produced in specialized facilities under strict conditions to ensure purity and consistency. The production process involves large-scale synthesis, purification, and quality control to meet research and therapeutic standards .

Chemical Reactions Analysis

Types of Reactions

VRT-325 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

VRT-325 has several scientific research applications, including:

Mechanism of Action

VRT-325 exerts its effects by promoting the proper folding and trafficking of the ΔF508-CFTR protein. It interacts with the mutant protein, facilitating its exit from the endoplasmic reticulum and enhancing its stability and function at the cell surface. The compound decreases the apparent ATP affinity of the mutant CFTR, which may account for its ability to rescue the biosynthetic defect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to promote the proper folding and trafficking of the ΔF508-CFTR protein, making it a valuable tool in cystic fibrosis research. Its dual corrector-potentiator activity sets it apart from other compounds that may only act as correctors or potentiators .

Properties

IUPAC Name

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNFVCAHHFNREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474707
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815592-21-3
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VRT-325
Reactant of Route 2
Reactant of Route 2
VRT-325
Reactant of Route 3
Reactant of Route 3
VRT-325
Reactant of Route 4
Reactant of Route 4
VRT-325
Reactant of Route 5
Reactant of Route 5
VRT-325
Reactant of Route 6
Reactant of Route 6
VRT-325

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.